molecular formula C13H8Cl2N4OS B606416 BTdCPU CAS No. 1257423-87-2

BTdCPU

Número de catálogo: B606416
Número CAS: 1257423-87-2
Peso molecular: 339.194
Clave InChI: NUUSUAWULNXMGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Research

BTdCPU has shown significant potential in cancer therapy, particularly in overcoming drug resistance:

  • Multiple Myeloma : In vitro studies have demonstrated that this compound induces rapid phosphorylation of eIF2α and expression of CHOP (C/EBP homologous protein), leading to apoptosis in both dexamethasone-sensitive and -resistant multiple myeloma cells . This suggests that this compound can be a valuable tool in treating resistant forms of this malignancy.
  • Acute Lymphoblastic Leukemia : In combination with BH3-mimetics, this compound has been shown to synergistically enhance apoptosis in leukemic cells by repressing MCL-1, a pro-survival protein . This combination therapy extended survival in mouse models bearing leukemia.

Cell Signaling Pathways

This compound's ability to activate HRI makes it an important compound for studying cell signaling pathways related to stress responses:

  • Integrated Stress Response : By activating HRI, this compound plays a vital role in modulating the ISR, which is critical during cellular stress conditions. This pathway is implicated in various diseases, including neurodegenerative disorders and metabolic syndromes .
  • Mitochondrial Function : this compound induces mitochondrial depolarization and fragmentation, which are important for activating the OMA1-DELE1-HRI signaling axis. This aspect highlights its potential role in mitochondrial dysfunction-related diseases .

Data Tables

Application Area Effect of this compound Reference
Multiple MyelomaInduces apoptosis via eIF2α phosphorylation
Acute Lymphoblastic LeukemiaSynergizes with BH3-mimetics to enhance apoptosis
Integrated Stress ResponseActivates HRI pathway during cellular stress
Mitochondrial DysfunctionInduces mitochondrial changes affecting cell survival

Case Study 1: Multiple Myeloma Treatment

In a study assessing the efficacy of this compound on multiple myeloma cells, researchers found that treatment led to significant apoptosis through enhanced eIF2α phosphorylation. This study highlighted this compound's potential as a therapeutic agent against drug-resistant myeloma variants .

Case Study 2: Leukemia and MCL-1 Repression

Another investigation demonstrated that combining this compound with BH3-mimetics effectively repressed MCL-1 expression in leukemia models. This approach not only increased apoptosis rates but also improved survival outcomes in treated mice, showcasing this compound's therapeutic promise .

Mecanismo De Acción

BTdCPU ejerce sus efectos activando la quinasa del factor de iniciación eucariótico 2 alfa regulada por hemo (HRI). Esta activación conduce a la fosforilación del factor de iniciación eucariótico 2 alfa, que a su vez induce la apoptosis en células resistentes. El compuesto también induce la despolarización mitocondrial, lo que lleva a la fragmentación mitocondrial y la activación del eje de señalización OMA1-DELE1-HRI .

Análisis Bioquímico

Biochemical Properties

BTdCPU functions as an activator of HRI, promoting the phosphorylation of eIF2α, a key factor in the ISR pathway. This phosphorylation event leads to the induction of apoptosis in dexamethasone-resistant cancer cells . This compound interacts with various biomolecules, including eIF2α and the pro-apoptotic protein CHOP, enhancing their expression and activity . These interactions are critical for the compound’s ability to induce cell death in cancer cells.

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In multiple myeloma cells, this compound induces the phosphorylation of eIF2α, leading to increased expression of CHOP and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ISR pathway . The impact of this compound on cell function is evident in its ability to induce cell death in dexamethasone-resistant cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its activation of HRI, which in turn phosphorylates eIF2α . This phosphorylation event triggers a cascade of downstream effects, including the upregulation of CHOP and other pro-apoptotic proteins . This compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These molecular interactions are essential for the compound’s ability to promote apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce early expression of CHOP in multiple myeloma cells, but not in healthy bone marrow mononuclear cells . This selective effect highlights the compound’s potential for targeted cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse xenograft breast tumor model, this compound was administered at a dosage of 175 mg/kg via intraperitoneal injection for 21 days . This treatment led to complete tumor stasis without any observed toxicity, demonstrating the compound’s efficacy and safety at this dosage . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in the ISR pathway, interacting with enzymes such as HRI and eIF2α . These interactions lead to the phosphorylation of eIF2α and the subsequent induction of apoptosis in cancer cells . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its modulation of the ISR pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to induce mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These effects are essential for this compound’s ability to promote apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BTdCPU implica la reacción de 2,6-dicloroanilina con disulfuro de carbono e hidróxido de potasio para formar el intermedio 2,6-diclorofenil isotiocianato. Este intermedio se hace reaccionar con 5-amino-1,2,4-ditiazol-3-tiona para producir this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

BTdCPU experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Actividad Biológica

BTdCPU, or 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea, is a small molecule known for its role as an activator of the heme-regulated inhibitor (HRI) kinase. This compound has garnered attention in recent research due to its significant biological activities, particularly in the context of cancer treatment and stress response mechanisms. This article summarizes the findings related to the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Activation of HRI and Integrated Stress Response (ISR)

This compound primarily functions by activating HRI, which plays a crucial role in the integrated stress response (ISR). The activation of HRI leads to the phosphorylation of eIF2α, a key regulatory step in the ISR that modulates protein synthesis under stress conditions. Research indicates that this compound induces a rapid increase in eIF2α phosphorylation within 4 to 8 hours of treatment, resulting in the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) in multiple myeloma (MM) cells resistant to dexamethasone .

Impact on Mitochondrial Function

This compound has been shown to induce mitochondrial depolarization and fragmentation. This effect is mediated through the OMA1-DELE1-HRI signaling axis, which activates ISR signaling pathways. Notably, this compound's action differs from that of other ISR activators like halofuginone, which promotes mitochondrial elongation instead . The differential impact on mitochondrial dynamics suggests that this compound may be utilized selectively depending on the desired therapeutic outcome.

Selectivity and Cytotoxicity

In studies involving primary MM patient samples, this compound demonstrated significant cytotoxicity against dex-resistant cells while sparing healthy bone marrow cells. This selectivity is attributed to elevated levels of eIF2α in malignant cells compared to normal cells . The compound's ability to induce apoptosis specifically in cancerous cells makes it a promising candidate for targeted cancer therapies.

Efficacy in Multiple Myeloma

A pivotal study highlighted this compound's efficacy in overcoming drug resistance in MM. When co-cultured with bone marrow stromal cells or human umbilical vein endothelial cells (HUVEC), MM cells treated with this compound exhibited significant apoptosis despite the protective effects typically conferred by these supportive environments . This finding underscores this compound's potential as a therapeutic agent in resistant cancer forms.

Interaction with Other Therapeutics

This compound has been explored in combination with other treatments. For instance, when used alongside rapamycin (an mTOR inhibitor), it exhibited additive effects on apoptosis in dex-resistant MM cells . Furthermore, studies have indicated that this compound can synergize with BH3-mimetics to enhance MCL-1 repression in leukemia models .

Transcriptomic Analysis

Transcriptomic profiling following this compound treatment revealed significant alterations in gene expression related to the unfolded protein response (UPR). Gene set enrichment analysis (GSEA) indicated that this compound preferentially activates ISR pathways without broadly inducing other stress-responsive signaling pathways . This specificity enhances its potential as a therapeutic agent with minimized off-target effects.

Data Tables

Study Cell Type Treatment Outcome
MM Cells10 μM this compoundInduced apoptosis; significant cytotoxicity
Perk-deficient Cells10 μM this compoundRestored ER stress sensitivity; activated ISR
Leukemia CellsThis compound + BH3Enhanced MCL-1 repression; extended survival

Propiedades

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSUAWULNXMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of BTdCPU?

A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]

Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?

A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]

Q3: Are there any studies exploring the in vivo efficacy of this compound?

A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?

A4: Targeting the HRI pathway with this compound offers several potential advantages:

  • Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
  • Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.